4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile

Lipophilicity Medicinal Chemistry ADME

4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile (CAS 1443979‑26‑7) is a synthetic γ‑keto nitrile that belongs to the 4‑oxo‑3‑phenylbutanenitrile family. The molecule incorporates a 3‑methoxybenzoyl group at the 4‑position and a phenyl substituent at the 3‑position of the butanenitrile backbone.

Molecular Formula C17H15NO2
Molecular Weight 265.312
CAS No. 1443979-26-7
Cat. No. B2807803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile
CAS1443979-26-7
Molecular FormulaC17H15NO2
Molecular Weight265.312
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C(CC#N)C2=CC=CC=C2
InChIInChI=1S/C17H15NO2/c1-20-15-9-5-8-14(12-15)17(19)16(10-11-18)13-6-3-2-4-7-13/h2-9,12,16H,10H2,1H3
InChIKeyHMXMGBYVCZQHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile (CAS 1443979-26-7) – Baseline Identity and Class Context for Scientific Procurement


4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile (CAS 1443979‑26‑7) is a synthetic γ‑keto nitrile that belongs to the 4‑oxo‑3‑phenylbutanenitrile family. The molecule incorporates a 3‑methoxybenzoyl group at the 4‑position and a phenyl substituent at the 3‑position of the butanenitrile backbone [1]. It is offered as a versatile small‑molecule scaffold by multiple commercial suppliers and has an established role as a key intermediate in the synthesis of the non‑steroidal anti‑estrogen nafoxidine [2].

Why 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile Cannot Be Replaced by Common 4-Oxobutanenitrile Analogs


Superficially similar 4‑oxobutanenitriles, such as 4‑(3‑methoxyphenyl)‑4‑oxobutanenitrile (CAS 38102‑72‑6), share the methoxybenzoyl‑nitrile core but lack the 3‑phenyl group that critically alters lipophilicity, molecular shape, and the availability of a stereogenic center [1]. Because the 3‑phenyl substituent increases computed logP by ≈1.4 units and introduces an undefined stereocenter, replacement with a simpler analog can drastically change the compound’s solubility, membrane permeability, and capacity for asymmetric induction in synthesis [1][2]. The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical divergence, making blind substitution risky for applications that depend on lipophilicity, stereochemistry, or the specific reactivity required for nafoxidine‑type transformations.

Quantitative Evidence Guide: 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile vs. Key Analogs


Lipophilicity Shift: 1.4‑Unit Increase in XLogP3 Relative to the Des‑Phenyl Analog

The 3‑phenyl group in 4‑(3‑methoxyphenyl)‑4‑oxo‑3‑phenylbutanenitrile raises the computed partition coefficient (XLogP3) from 1.5 (des‑phenyl analog, CAS 38102‑72‑6) to 2.9, a 1.4‑unit increase [1][2]. This places the compound closer to the optimal CNS drug‑likeness range (logP 2‑4), whereas the des‑phenyl analog falls below the typical lower bound for passive blood‑brain barrier penetration.

Lipophilicity Medicinal Chemistry ADME

Molecular Weight Increase: 76 Da Gain vs. Des‑Phenyl Analog Alters Docking and Physicochemical Profile

Introduction of the 3‑phenyl group adds 76 Da to the molecular weight (265.31 g mol⁻¹ vs. 189.21 g mol⁻¹ for the des‑phenyl analog), while the topological polar surface area remains unchanged at 50.1 Ų [1][2]. This yields a higher molecular‑weight scaffold without increasing hydrogen‑bonding capacity, a feature that can be exploited in fragment growth strategies.

Molecular Weight Drug Design Fragment-Based Screening

Stereochemical Complexity: Presence of One Undefined Stereocenter vs. Achiral Des‑Phenyl Analog

The 3‑phenyl substituent creates a stereogenic center at C‑3 of the butanenitrile backbone (undefined stereocenter count = 1), whereas the des‑phenyl analog is achiral [1][2]. This stereochemical feature enables resolution or asymmetric induction, a capability absent in the simpler analog.

Chirality Asymmetric Synthesis Catalysis

Rotatable Bond Count: Five Rotatable Bonds Enable Greater Conformational Flexibility

The target compound possesses five rotatable bonds compared to four in the des‑phenyl analog, affording additional conformational degrees of freedom that can facilitate induced‑fit binding to protein targets [1][2].

Conformational Analysis Molecular Recognition Scaffold Diversity

Validated Synthetic Utility as a Nafoxidine Intermediate Confers Established Reaction Paths

The compound is a documented intermediate in the published synthesis of nafoxidine, where it is converted via acidic hydrolysis to the corresponding ketoacid and subsequently reduced to 2‑phenyl‑4‑(3‑methoxyphenyl)butyric acid [1]. This established route provides a validated synthetic sequence that is not available for the des‑phenyl analog, which cannot undergo the same downstream transformations.

Synthetic Intermediate Nafoxidine Process Chemistry

Application Scenarios Where 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile Provides a Verifiable Advantage


Nafoxidine and Tetrahydronaphthalenone Derivative Synthesis

The documented conversion of 4‑(3‑methoxyphenyl)‑4‑oxo‑3‑phenylbutanenitrile into the nafoxidine ketoacid intermediate [1] makes it the building block of choice for research groups synthesizing nafoxidine analogs or exploring structure‑activity relationships around the tetrahydronaphthalenone core. The des‑phenyl analog cannot participate in this validated sequence, eliminating it as a substitute.

Medicinal Chemistry Campaigns Requiring Higher Lipophilicity

With an XLogP3 of 2.9, the compound lies within the favorable range for CNS drug candidates, whereas the des‑phenyl analog (XLogP3 = 1.5) falls below the typical CNS‑penetration threshold [1][2]. Researchers optimizing lead series for brain exposure should select the 3‑phenyl derivative to maintain logP in the desired window.

Asymmetric Synthesis and Stereochemical Probe Development

The presence of one undefined stereocenter [1] allows the compound to be resolved or used as a racemic probe for studying stereospecific interactions, a capability that achiral analogs such as 4‑(3‑methoxyphenyl)‑4‑oxobutanenitrile cannot offer [2]. This makes the compound a more versatile tool for laboratories investigating chirality‑dependent biological effects.

Fragment‑Based Drug Discovery Using a Mid‑Sized, Conformationally Flexible Scaffold

The molecular weight of 265 Da, five rotatable bonds, and retention of a low TPSA (50.1 Ų) [1] position the compound as a mid‑sized fragment that balances conformational flexibility with acceptable ligand efficiency. Compared to the smaller, less flexible des‑phenyl analog, this scaffold provides greater potential for optimizing shape complementarity to protein binding sites.

Quote Request

Request a Quote for 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.